Benztropine-13C,d3 (mesylate)
Description
Benztropine-13C,d3 (mesylate) is a stable isotopologue of benztropine mesylate, where one carbon atom is replaced with ¹³C and three hydrogen atoms with deuterium (d₃) . This labeling facilitates its use as an internal standard or tracer in pharmacokinetic, metabolic, and analytical studies. The parent compound, benztropine mesylate, is a synthetic anticholinergic agent combining structural features of atropine (tropane alkaloid) and diphenhydramine (diphenylmethoxy group) . It is clinically used to manage Parkinsonian symptoms and drug-induced extrapyramidal effects. The isotopic variant retains the pharmacological activity of the parent molecule but offers distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic signature .
Propriétés
Formule moléculaire |
C22H29NO4S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
3-benzhydryloxy-8-(trideuterio(113C)methyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/i1+1D3; |
Clé InChI |
CPFJLLXFNPCTDW-SPZGMPHYSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes for Benztropine-13C,d3 (Mesylate)
Core Tropane Skeleton Formation
The synthesis begins with the construction of the 8-azabicyclo[3.2.1]octane (tropane) skeleton. A key intermediate, 3-benzhydryloxy-8-azabicyclo[3.2.1]octane, is synthesized via radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Scheme 1). Optimization of this step involves adding 10% DMF to enhance reaction efficiency. Subsequent N-methylation introduces the methyl group, which is replaced with a 13C-labeled methyl group in the isotopologue.
Isotopic Labeling Strategies
13C Incorporation
The 13C label is introduced at the N-methyl position using 13C-enriched methyl iodide or methyl triflate. A patented method employs catalytic hydrogenation of unsaturated intermediates derived from Wittig reactions, where the methyl group is substituted with a 13C-labeled counterpart. For example, reaction of (S)-2α-aldehyde analogs with methyltriphenylphosphonium-13C bromide yields the 13C-labeled alkene intermediate, which is hydrogenated to the saturated derivative.
Deuterium (d3) Incorporation
Deuterium is incorporated at three positions via hydrogen-deuterium exchange or deuterated reagents. One approach uses deuterated reducing agents (e.g., LiAlD4) during the reduction of ketone intermediates. Alternatively, deuterium gas (D2) is employed in catalytic deuteration of prochiral centers, achieving ≥99% deuterium incorporation.
Mesylation and Final Product Isolation
Methanesulfonation
The tertiary amine of the labeled tropane derivative is reacted with methanesulfonic acid under anhydrous conditions. This step forms the mesylate salt, critical for enhancing solubility and stability. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete conversion.
Purification Techniques
- Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves >98% purity.
- Lyophilization : For analytical standards, the mesylate is lyophilized to obtain a stable crystalline solid.
Analytical Characterization
Spectroscopic Confirmation
- NMR : 1H NMR confirms deuterium incorporation via signal absence at protonated positions. 13C NMR verifies the 13C label at the N-methyl group (δ 32–35 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 407.6 ([M+H]+), with isotopic enrichment confirmed by the +4 Da shift.
Purity Assessment
| Parameter | Specification | Method |
|---|---|---|
| Chemical Purity | ≥98% (HPLC) | USP <621> |
| Deuterium Incorporation | ≥99% (d1–d3) | LC-MS/MS |
| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |
Industrial-Scale Production Considerations
Process Optimization
Applications in Quantitative Analysis
Internal Standard Calibration
Benztropine-13C,d3 (mesylate) serves as an internal standard for LC-MS quantification of benztropine in biological matrices. Calibration curves exhibit linearity (R2 >0.99) across 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.
Cross-Validation Data
| Matrix | Recovery (%) | Intraday RSD (%) | Interday RSD (%) |
|---|---|---|---|
| Plasma | 98.2 | 2.1 | 3.8 |
| Brain Tissue | 95.4 | 3.5 | 5.2 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La benzotropine-13C,d3 (mésylate) a une large gamme d'applications dans la recherche scientifique :
Études pharmacocinétiques : Le marquage isotopique permet un suivi précis de l'absorption, de la distribution, du métabolisme et de l'excrétion du composé dans les systèmes biologiques.
Études métaboliques : Les chercheurs utilisent le composé pour étudier les voies métaboliques et identifier les métabolites.
Recherche en neurosciences : Le composé est utilisé pour étudier les mécanismes d'action des agents anticholinergiques et leurs effets sur le système nerveux central.
Recherche sur le cancer : Le mésylate de benzotropine a montré un potentiel dans l'inhibition des cellules souches cancéreuses, ce qui rend la version marquée isotopiquement utile dans la recherche sur le cancer.
Mécanisme d'action
La benzotropine-13C,d3 (mésylate) exerce ses effets principalement par l'antagonisme des récepteurs muscariniques de l'acétylcholine et l'inhibition de la recapture de la dopamine. Le composé se lie aux récepteurs muscariniques M1 dans le système nerveux central, réduisant l'activité de l'acétylcholine. De plus, il inhibe le transporteur de la dopamine, augmentant les niveaux de dopamine dans la fente synaptique. Ce double mécanisme contribue à soulager les symptômes de la maladie de Parkinson et des symptômes extrapyramidaux induits par les médicaments.
Applications De Recherche Scientifique
Pharmacological Research
Benztropine-13C,d3 is utilized in pharmacological research to study the drug's metabolism and pharmacokinetics. The isotopic labeling facilitates the tracing of the compound through biological systems, allowing researchers to understand how it is absorbed, distributed, metabolized, and excreted.
- Metabolic Pathways : Studies have shown that benztropine undergoes hepatic metabolism, producing several metabolites such as benztropine N-oxide and N-desmethylbenztropine. The use of benztropine-13C,d3 enables detailed tracking of these metabolites in vivo, providing insights into the drug's metabolic pathways and potential interactions with other medications .
Clinical Applications
Benztropine is FDA-approved for treating various forms of parkinsonism, including idiopathic Parkinson's disease and drug-induced extrapyramidal symptoms. The isotopically labeled version can be used in clinical studies to evaluate the efficacy and safety of benztropine in specific populations.
- Extrapyramidal Symptoms : Benztropine is effective in alleviating symptoms caused by antipsychotic medications, such as acute dystonia and tardive dyskinesia. Clinical trials utilizing benztropine-13C,d3 can help assess its effectiveness in different dosages or formulations .
Neuropharmacology Studies
The unique properties of benztropine-13C,d3 make it suitable for neuropharmacological studies that investigate its effects on neurotransmitter systems.
- Dopaminergic Activity : Benztropine may prolong dopamine action by inhibiting its reuptake. Research employing benztropine-13C,d3 can elucidate its role in modulating dopaminergic activity, which is crucial for understanding its therapeutic effects in Parkinson's disease .
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of drugs. Benztropine-13C,d3 can be employed to evaluate potential toxic effects associated with high doses or prolonged use.
- Adverse Effects Monitoring : Studies have indicated that benztropine can cause side effects such as confusion, hallucinations, and urinary retention. Using the isotopically labeled compound allows researchers to monitor these effects more accurately through biomarker analysis .
Drug Interaction Studies
Understanding how benztropine interacts with other medications is essential for optimizing treatment regimens.
- Combination Therapy : Benztropine is often used in conjunction with other antiparkinsonian agents like carbidopa-levodopa. Research involving benztropine-13C,d3 can help clarify the pharmacokinetic interactions between these drugs, potentially leading to improved therapeutic strategies .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the effectiveness of benztropine in various settings:
Mécanisme D'action
Benztropine-13C,d3 (mesylate) exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and inhibition of dopamine reuptake . The compound binds to M1 muscarinic receptors in the central nervous system, reducing the activity of acetylcholine . Additionally, it inhibits the dopamine transporter, increasing dopamine levels in the synaptic cleft . This dual mechanism helps alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal symptoms .
Comparaison Avec Des Composés Similaires
Research and Regulatory Considerations
- Regulatory Status: Non-labeled benztropine mesylate is FDA-approved for clinical use, while the isotopologue is restricted to research under guidelines for handling hazardous chemicals .
Q & A
Q. What is the significance of isotopic labeling (13C and d3) in Benztropine-13C,d3 (mesylate), and how does it enhance pharmacokinetic studies?
The 13C and deuterium (d3) labels in Benztropine-13C,d3 (mesylate) enable precise tracking of the compound and its metabolites in biological matrices. Isotopic labeling improves sensitivity and specificity in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses, allowing researchers to distinguish the parent drug from metabolites and quantify low-abundance species. For example, deuterium labeling reduces metabolic interference by stabilizing C-D bonds, while 13C facilitates accurate MS/MS fragmentation pattern analysis .
Q. How should researchers design in vitro experiments to evaluate Benztropine’s dopamine transporter (DAT) inhibition?
To assess DAT inhibition, use radiolabeled ligands like [3H]WIN 35,428 in competitive binding assays. Prepare DAT-expressing cell lines (e.g., HEK-293 cells) and incubate with Benztropine-13C,d3 (mesylate) at varying concentrations. Measure displacement of the radioligand using scintillation counting. Control for sodium ion concentration (e.g., 130 mM NaCl), as sodium modulates DAT binding affinity. Calculate IC50 values using nonlinear regression to quantify inhibitory potency .
Q. What safety protocols are critical when handling Benztropine-13C,d3 (mesylate) in laboratory settings?
Refer to safety data sheets (SDS) for guidelines:
- Use NIOSH-approved respirators (e.g., N95) during prolonged exposure to avoid inhalation of fine particles.
- Wear impermeable gloves (nitrile or neoprene) and lab coats to prevent dermal contact.
- Store the compound in sealed containers within ventilated, locked cabinets to minimize contamination risks.
- Dispose of waste via certified hazardous material protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., D313N mutation in DAT) affect Benztropine’s binding kinetics, and how can this be experimentally resolved?
Mutagenesis studies (e.g., introducing D313N in DAT) alter Benztropine’s binding due to disrupted sodium coordination. Compare apparent dissociation constants (Kd) between wild-type and mutant DAT using saturation binding assays with [3H]CFT. For example, D313N DAT shows reduced sodium dependence, increasing Benztropine’s Kd by ~30%. Pair this with molecular dynamics simulations to map residue-specific interactions and validate experimental observations .
Q. What methodologies can resolve discrepancies in Benztropine’s dual mechanism (anticholinergic vs. DAT inhibition) across different disease models?
Use selective pharmacological blockers to isolate mechanisms:
- For anticholinergic effects, co-administer muscarinic agonists (e.g., pilocarpine) and measure reversal of Benztropine’s action in in vivo Parkinsonian models.
- For DAT inhibition, employ DAT-knockout rodents or siRNA-mediated DAT silencing in cell lines. Quantify dopamine reuptake via fast-scan cyclic voltammetry or HPLC. Cross-validate findings with isotopic tracer studies to track receptor occupancy .
Q. How can researchers optimize in vivo pharmacokinetic studies of Benztropine-13C,d3 (mesylate) to account for species-specific metabolic differences?
- Conduct pilot studies in multiple species (e.g., mice, rats, non-human primates) to identify interspecies variations in cytochrome P450 (CYP) metabolism.
- Use LC-MS/MS to profile major metabolites (e.g., hydroxylated or demethylated derivatives) and compare clearance rates.
- Adjust dosing regimens based on allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting IC50 values for DAT inhibition reported in different studies?
Variability in IC50 may arise from assay conditions (e.g., sodium concentration, temperature). Standardize protocols by:
- Using identical buffer compositions (e.g., 130 mM NaCl, pH 7.4).
- Validating cell line DAT expression levels via Western blot.
- Applying statistical tools like Bland-Altman analysis to assess inter-lab variability .
Q. What strategies mitigate off-target effects of Benztropine-13C,d3 (mesylate) in cancer stem cell (CSC) research?
- Perform RNA-seq or proteomic profiling of treated CSCs to identify unintended pathways (e.g., autophagy or apoptosis).
- Use CRISPR-Cas9 to knock out suspected off-target receptors (e.g., histamine H1 receptors) and assess phenotype rescue.
- Combine Benztropine with selective inhibitors (e.g., tamoxifen for estrogen receptor-positive cells) to isolate synergistic effects .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
